molecular formula C9H12N2O4 B052857 1-(2'-Deoxyribosyl)-2-pyrimidinone CAS No. 22003-30-1

1-(2'-Deoxyribosyl)-2-pyrimidinone

Cat. No. B052857
CAS RN: 22003-30-1
M. Wt: 212.2 g/mol
InChI Key: QEJOIGZDWKFVCO-RNJXMRFFSA-N
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Description

“1-(2’-Deoxyribosyl)-2-pyrimidinone” is a type of nucleoside, which is a molecule that plays a crucial role in various biological roles in life. Nucleosides are formed by a purine or pyrimidine base bonded to the anomeric carbon of ribo or 2’-deoxyribose moiety .


Synthesis Analysis

The enzymatic synthesis of nucleoside analogs, such as “1-(2’-Deoxyribosyl)-2-pyrimidinone”, is often catalyzed by nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). This process has been shown to be an efficient alternative to traditional multistep chemical methods, as chemical glycosylation reactions include several protection-deprotection steps .


Molecular Structure Analysis

The molecular structure of “1-(2’-Deoxyribosyl)-2-pyrimidinone” involves a pyrimidinone base bonded to a 2’-deoxyribose moiety .


Chemical Reactions Analysis

In enzymology, a nucleoside deoxyribosyltransferase (EC 2.4.2.6) is an enzyme that catalyzes the chemical reaction 2-deoxy-D-ribosyl-base 1 + base 2 2-deoxy-D-ribosyl-base 2 + base 1 . Thus, the two substrates of this enzyme are 2-deoxy-D-ribosyl-base 1 and base 2, whereas its two products are 2-deoxy-D-ribosyl-base 2 and base 1 .

Scientific Research Applications

Synthesis and Molecular Incorporation

1-(2'-Deoxyribosyl)-2-pyrimidinone (dK) and its derivatives have been synthesized from 2'-deoxycytidine or 2'-deoxythymidine via oxidation processes. These compounds are used in the chemical synthesis of oligodeoxynucleotides. They are incorporated into oligodeoxynucleotides by replacing dA-dT and dG-dC base pairs with dA-d5 or dG-dK base pairs, respectively. This modification plays a role in studying the structural and thermal properties of nucleic acids (Gildea & McLaughlin, 1989).

Generation of Abasic Sites in DNA

2-Pyrimidinone residues in DNA are susceptible to glycosidic bond cleavage under mildly acidic conditions. This reaction results in the formation of apurinic/apyrimidinic (abasic) sites when a 2-pyrimidinone nucleoside residue is present in a DNA fragment. Creating abasic sites at specific locations within DNA sequences is crucial for understanding DNA repair mechanisms and the biological consequences of DNA damage (Iocono, Gildea, & McLaughlin, 1990).

Photochemical Properties

The photochemical properties of 2(1H)-pyrimidinones are being studied due to their relevance in understanding DNA damage. For instance, the study of 1-methyl-2(1H)-pyrimidinone has shown that its photochemical behavior, including its S1 lifetime and reaction kinetics, is significantly affected by the solvent used. This research provides insights into the secondary photochemistry of DNA lesions, specifically the transformation of pyrimidine bases into other forms under UV light (Ryseck et al., 2013).

properties

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJOIGZDWKFVCO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC=NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC=NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176443
Record name 1-(2'-Deoxyribosyl)-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2'-Deoxyribosyl)-2-pyrimidinone

CAS RN

22003-30-1
Record name 1-(2'-Deoxyribosyl)-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2'-Deoxyribosyl)-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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